molecular formula C19H20N4O3 B2577358 4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2380087-09-0

4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2577358
CAS No.: 2380087-09-0
M. Wt: 352.394
InChI Key: GTPLVVVIPDPBIU-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a methyl group, a benzodiazole moiety, and an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving an appropriate precursor, such as a β-amino alcohol.

    Coupling Reactions: The benzodiazole and azetidine moieties are then coupled together using a suitable coupling reagent, such as carbodiimide or a similar activating agent.

    Final Assembly: The final compound is assembled by introducing the methoxy and methyl groups through alkylation reactions, followed by the formation of the dihydropyridinone ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under suitable conditions.

    Reduction: The carbonyl group in the dihydropyridinone ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.

    Chemical Biology: Employed as a tool compound to probe biological pathways and molecular targets.

    Industrial Applications: Potential use in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar benzimidazole moiety.

    Indole Derivatives: Compounds with an indole ring system that share some structural similarities.

    Imidazole Containing Compounds: Compounds with an imidazole ring that exhibit similar biological activities.

Uniqueness

4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one is unique due to its combination of functional groups and its potential for diverse biological activities. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

4-methoxy-1-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-20-15-6-4-5-7-16(15)23(12)13-9-22(10-13)19(25)14-11-21(2)18(24)8-17(14)26-3/h4-8,11,13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPLVVVIPDPBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CN(C(=O)C=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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